molecular formula C19H33FO15 B044115 Mdfimt CAS No. 116730-85-9

Mdfimt

Cat. No. B044115
M. Wt: 520.5 g/mol
InChI Key: IGBNITBDNCLXEX-AVTCSYNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mdfimt, also known as 2-(3-methoxyphenyl)-3-(4,5-dimethylthiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases. In

Mechanism Of Action

Mdfimt exerts its pharmacological effects through the inhibition of various enzymes. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. It also inhibits the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels in cells. Additionally, Mdfimt inhibits the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance in the body.

Biochemical And Physiological Effects

Mdfimt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, Mdfimt has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of various neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Mdfimt has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, it has been extensively studied, and its pharmacological effects are well-characterized. However, Mdfimt also has some limitations for lab experiments. It is a potent inhibitor of various enzymes, which means that it can interfere with the normal cellular processes. Additionally, it has not been extensively tested in humans, which means that its safety and efficacy are not well-established.

Future Directions

There are several future directions for the study of Mdfimt. One potential direction is the development of new therapeutic agents based on the structure of Mdfimt. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of Mdfimt in humans. Additionally, the study of the mechanism of action of Mdfimt can lead to the development of new therapeutic targets for various diseases. Finally, the study of the safety and efficacy of Mdfimt in humans can lead to its clinical application in the treatment of various diseases.
Conclusion:
In conclusion, Mdfimt is a synthetic compound that has shown promising results in the treatment of various diseases. It is a potent inhibitor of various enzymes and has anti-inflammatory, analgesic, and neuroprotective effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Mdfimt, which can lead to the development of new therapeutic agents and the improvement of human health.

Synthesis Methods

The synthesis of Mdfimt involves the condensation of Mdfimtaminobenzophenone, Mdfimtaminophenol, and 4,5-dimethylthiazol-Mdfimtamine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification and characterization.

Scientific Research Applications

Mdfimt has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to be a potent inhibitor of various enzymes, including tyrosine kinases, phosphodiesterases, and carbonic anhydrases. These enzymes play a crucial role in various cellular processes, and their inhibition can lead to the development of new therapeutic agents.

properties

CAS RN

116730-85-9

Product Name

Mdfimt

Molecular Formula

C19H33FO15

Molecular Weight

520.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C19H33FO15/c1-30-17-14(27)12(25)9(22)6(34-17)3-32-19-16(29)13(26)10(23)7(35-19)4-31-18-15(28)11(24)8(21)5(2-20)33-18/h5-19,21-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+/m1/s1

InChI Key

IGBNITBDNCLXEX-AVTCSYNJSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CF)O)O)O)O)O)O)O)O)O

SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O

synonyms

MDFIMT
methyl-6''-deoxy-6'-fluoroisomaltoside trisaccharide

Origin of Product

United States

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